Benzyl carbazate

Descripción

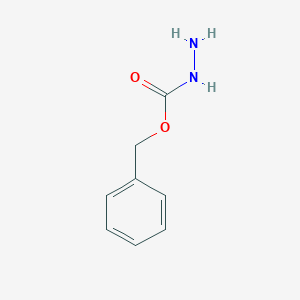

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl N-aminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(11)12-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUBZLMIGSAPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047447 | |

| Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5331-43-1 | |

| Record name | Phenylmethyl hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl carbazate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl carbazate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CARBAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7GM2H55TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Benzyl Carbazate (CAS 5331-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl carbazate (CAS: 5331-43-1), also known as benzyloxycarbonyl hydrazide or Z-hydrazine, is a crucial reagent in synthetic organic chemistry.[1][2][3] With the molecular formula C₈H₁₀N₂O₂, it is structurally characterized by a carbazate functional group where a benzyl group is attached to the nitrogen atom.[1] This compound primarily serves as a protected form of hydrazine, most notably for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto the amino function of amino acids and other primary amines.[2][4][5] This role is fundamental in peptide synthesis, preventing unwanted side reactions and enabling the regioselective formation of peptide bonds.[6] Beyond peptide chemistry, it is a key intermediate in the synthesis of various organic molecules, including the insecticide indoxacarb.[4][7] This guide provides a comprehensive overview of its core physical properties, experimental methodologies for their determination, and a visualization of its primary application workflow.

Core Physical and Chemical Properties

This compound is a white to off-white or beige crystalline solid at room temperature.[1][7][8] The quantitative physical properties are summarized in the tables below for ease of reference and comparison.

General and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 5331-43-1 | [1][9] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][10] |

| Molecular Weight | 166.18 g/mol | [1][9][11] |

| IUPAC Name | benzyl N-aminocarbamate | [1][12] |

| Appearance | White to off-white/beige crystalline powder/solid | [1][8][13] |

| Synonyms | Benzyloxycarbonyl hydrazide, Z-hydrazine, Carbobenzoxyhydrazide | [1][3][14] |

Thermodynamic and Physical State Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 65-71 °C | Reported ranges vary slightly (e.g., 65-68°C, 66-70°C, 67-70°C). This indicates a generally sharp melting point, characteristic of a pure compound. | [1][4][9][10][13][14] |

| Boiling Point | ~294.4 °C | This value is a rough estimate or prediction and should be used with caution. | [3][10][13] |

| Flash Point | >110 °C (>230 °F) | Closed cup method. Indicates it is a combustible solid. | [9][10][15] |

| Density | ~1.227 g/cm³ | This is a predicted or rough estimate. | [10][13] |

| pKa | 10.56 ± 0.20 | This is a predicted value. | [3][10] |

| Refractive Index | ~1.618 | This is an estimated value. | [3][10] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [1][2][10][13][14] |

| Methanol | Soluble | [1][2][10][13][14] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][10][13][14] |

Experimental Protocols

Accurate determination of physical properties is essential for the safe handling, application, and quality control of chemical reagents. Below are detailed methodologies for key experiments cited in the characterization of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[10][16]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[9][10] This assembly is then placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[9]

-

Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.[9]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[8][11][16]

Spectroscopic Analysis

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its structure and identifying functional groups.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

Methodology: ATR-FTIR

-

Background Scan: An initial scan is run without the sample to obtain a background spectrum of the ambient environment (e.g., CO₂, water vapor), which is then subtracted from the sample spectrum.[17]

-

Sample Application: A small amount of the this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).[17]

-

Analysis: A pressure arm is applied to ensure firm contact between the sample and the crystal. An infrared beam is passed through the crystal, and the resulting spectrum of absorbed energy is recorded, typically in the range of 4000-400 cm⁻¹.[18] Characteristic peaks for the N-H, C=O (carbonyl), and C-O bonds of the carbazate moiety, as well as aromatic C-H bonds, would be expected.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean 5 mm NMR tube.[1][4] For ¹³C NMR, a higher concentration (50-100 mg) may be needed.[1] The solution must be clear and free of particulate matter.[2]

-

Referencing: A small amount of an internal standard, such as Tetramethylsilane (TMS), is often added to provide a reference signal at 0 ppm.[13]

-

Data Acquisition: The tube is placed in the NMR spectrometer. The instrument's magnetic field is "shimmed" to achieve maximum homogeneity. Radiofrequency pulses are applied, and the resulting signals from the ¹H or ¹³C nuclei are recorded and Fourier-transformed to generate the spectrum.

3. Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental formula of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds like this compound.

Methodology: GC-MS

-

Sample Preparation: A dilute solution of this compound (e.g., ~10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.[19] The solution must be free of particles.[19][20]

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC, where it is vaporized at a high temperature.[19]

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Detection: As this compound elutes from the column, it enters the mass spectrometer. It is ionized (e.g., by electron impact), causing the molecule to form a molecular ion (M⁺) and various fragment ions. These ions are separated by their mass-to-charge ratio (m/z) and detected, allowing for the determination of the molecular weight (from the molecular ion peak) and structural information (from the fragmentation pattern).

Primary Application Workflow

The most prominent use of this compound is in peptide synthesis as a Cbz-protecting agent. The workflow ensures that the N-terminus of an amino acid is blocked, allowing for selective formation of a peptide bond at its C-terminus.

Caption: Workflow for Cbz-protection in peptide synthesis using this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. CN103819366A - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Buy this compound | 5331-43-1 [smolecule.com]

- 6. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]

- 7. This compound|C8H10N2O2|CAS 5331-43-1 [benchchem.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. scribd.com [scribd.com]

- 13. organomation.com [organomation.com]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 16. byjus.com [byjus.com]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. rtilab.com [rtilab.com]

- 19. uoguelph.ca [uoguelph.ca]

- 20. Sample preparation GC-MS [scioninstruments.com]

Solubility Profile of Benzyl Carbazate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl carbazate (C₈H₁₀N₂O₂) is a crucial reagent and intermediate in organic synthesis, particularly in peptide chemistry and the production of pharmaceuticals and agrochemicals.[1] Its efficacy in these applications is often contingent on its solubility in various organic solvents, which dictates reaction conditions, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents. While precise quantitative solubility data is not widely available in published literature, this document compiles qualitative information and furnishes detailed experimental protocols to enable researchers to determine quantitative solubility for their specific applications.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder.[2] Key physicochemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol [3] |

| Melting Point | 65-68 °C |

| Boiling Point | ~294.4 °C (estimated)[] |

| Density | ~1.227 g/cm³ (estimated)[] |

Qualitative Solubility of this compound

This compound's solubility is dictated by its molecular structure, which includes a polar carbazate group capable of hydrogen bonding and a nonpolar benzyl group. This amphiphilic nature results in varied solubility across different organic solvents. The available qualitative data is presented in the table below.

| Solvent | Solvent Type | Qualitative Solubility | Reference |

| Water | Protic | Slightly Soluble | [2] |

| Methanol | Protic | Soluble | [2][] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | [2][] |

| Toluene | Aprotic, Nonpolar | Implied Soluble (used as a reaction solvent) | [2][5][6] |

| Tetrahydrofuran (THF) | Aprotic, Polar | Implied Soluble (used as a reaction solvent) | [2][5][6] |

| Dichloromethane | Aprotic, Polar | Implied Soluble (used as a reaction solvent) | [2][6] |

| Ethyl Acetate | Aprotic, Polar | Implied Soluble (used as a reaction solvent) | [5] |

| n-Hexane | Aprotic, Nonpolar | Implied Soluble (used as a reaction solvent) | [6] |

Experimental Protocols

I. General Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in a solvent, expressed in g/100 mL or mol/L.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours for the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This removes any suspended microcrystals.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, reweigh the flask to determine the mass of the dissolved this compound.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent) x 100

-

Solubility (mol/L) = (Mass of dissolved this compound / Molecular weight of this compound) / Volume of solvent in Liters

-

II. Synthesis of this compound

The most common method for synthesizing this compound involves the reaction of benzyl chloroformate with hydrazine hydrate.[2][6]

Reaction: C₆H₅CH₂OCOCl + N₂H₄·H₂O → C₆H₅CH₂OCONHNH₂ + HCl + H₂O

Materials:

-

Benzyl chloroformate

-

Hydrazine hydrate

-

Toluene (or another suitable organic solvent)

-

Potassium carbonate (or another suitable base)

-

Purified water

-

Methanol

Procedure:

-

Dissolve hydrazine hydrate in toluene in a reaction vessel.

-

Add a catalyst/base such as potassium carbonate and stir the mixture for at least 5 minutes.

-

Introduce an inert gas (e.g., nitrogen or argon) to purge the air from the vessel.

-

Cool the reaction mixture to a temperature between -20 °C and 30 °C.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed at a constant temperature for at least 2 hours.

-

Heat the mixture for at least 30 minutes, then cool it to below 80 °C.

-

Allow the mixture to stand for at least 30 minutes, then filter to remove solid byproducts.

-

Combine the filtrate and any washing solutions, and remove the solvent by distillation under reduced pressure.

-

Add the resulting residue to purified water and treat with ultrasound for at least 5 minutes.

-

Separate and remove the supernatant.

-

Dissolve the remaining solid in methanol and then evaporate the methanol to obtain pure this compound.

Visualizations

Caption: Experimental workflow for the quantitative determination of solubility.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound|C8H10N2O2|CAS 5331-43-1 [benchchem.com]

- 2. Buy this compound | 5331-43-1 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 5. CN103819366A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. CN109627190B - Synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of benzyl carbazate. This document includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the structural elucidation and analysis of this important chemical compound.

Introduction to this compound

This compound (C₈H₁₀N₂O₂) is a crucial reagent in organic synthesis, often utilized as a protected form of hydrazine. Its structure incorporates a benzyl group attached to a carbazate moiety, making NMR spectroscopy an essential tool for its characterization and for monitoring its reactions in drug development and other chemical processes. Understanding its NMR spectra is fundamental for confirming its identity, purity, and structural integrity.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, detailed experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of the chemical structure and typical chemical shift values for analogous functional groups.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the amine protons of the carbazate group.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | C₆H ₅- |

| ~5.15 | Singlet | 2H | -O-CH₂ -Ph |

| ~6.5 (broad) | Singlet | 1H | -NH -NH₂ |

| ~4.0 (broad) | Singlet | 2H | -NH-NH₂ |

Note: The chemical shifts of N-H protons can be broad and their positions can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C =O |

| ~136.0 | C (quaternary, aromatic) |

| ~128.5 | C H (aromatic) |

| ~128.0 | C H (aromatic) |

| ~127.8 | C H (aromatic) |

| ~67.0 | -O-CH₂ -Ph |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the labile N-H protons.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

-

Filtration (Optional): If the sample contains any particulate matter, filter the solution through a small plug of glass wool into the NMR tube to ensure a homogeneous solution and improve spectral quality.

¹H NMR Spectroscopy

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak.

-

¹³C NMR Spectroscopy

-

Instrument Setup: Follow the same initial setup as for ¹H NMR (locking and shimming).

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is a common starting point.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is necessary. This can range from several hundred to several thousand, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to TMS (0.00 ppm) or the solvent's carbon signals.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the structure of this compound and a typical workflow for its NMR analysis.

Caption: Chemical structure of this compound with atom labeling for NMR correlation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Data of Benzyl Carbazate

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for this compound (C₈H₁₀N₂O₂). It includes key spectral data, detailed experimental protocols, and visualizations to aid in the characterization and analysis of this compound.

Data Presentation

The following tables summarize the essential quantitative data obtained from FT-IR and mass spectrometry analysis of this compound.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | Medium | C-H Stretch | Methylene (-CH₂-) |

| 1750 - 1730 | Strong | C=O Stretch | Carbonyl (Ester) |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O Stretch | Ester |

| 1100 - 1000 | Medium | C-N Stretch | Carbazate |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic Ring |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Table 2: Mass Spectrometry Data for this compound [1]

| m/z Value | Relative Abundance | Ion Fragment |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 91 | High (Base Peak) | [C₇H₇]⁺ |

| 92 | Medium | [C₇H₈]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring FT-IR and mass spectra of this compound.

2.1 FT-IR Spectroscopy Protocol

This protocol is based on the Attenuated Total Reflectance (ATR) technique, which is suitable for solid or liquid samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Record a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Preparation:

-

Place a small amount of this compound (solid or liquid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Initiate the sample scan. The instrument will direct an infrared beam into the ATR crystal, where it will interact with the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting interferogram is subjected to a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

2.2 Mass Spectrometry Protocol

This protocol describes a general procedure using Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS).

-

Instrument Preparation:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

-

Set the appropriate parameters for the ion source, mass analyzer, and detector. For EI, a standard electron energy of 70 eV is typically used.

-

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[2]

-

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph. The GC will separate the sample components before they enter the mass spectrometer. For direct infusion, the sample solution is introduced directly into the ion source.

-

-

Data Acquisition:

-

In the ion source, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[3]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. For this compound, this would be at approximately m/z 166.[1]

-

Analyze the fragmentation pattern to elucidate the structure of the molecule. The base peak (the most intense peak) and other significant fragment ions provide valuable structural information.

-

Mandatory Visualization

The following diagrams illustrate key workflows and chemical processes related to the analysis of this compound.

Caption: General workflow for chemical characterization using FT-IR and Mass Spectrometry.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

The Genesis of a Protecting Group: The Discovery and First Synthesis of Benzyl Carbazate

A cornerstone in peptide synthesis and a versatile building block in modern organic chemistry, benzyl carbazate's origins trace back to the foundational work of German chemist Theodor Curtius in the late 19th century. This technical guide delves into the historical context of its discovery, the likely first synthetic protocol, and contrasts it with contemporary methods, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal molecule.

This compound, also known as benzyl hydrazinecarboxylate, emerged from Theodor Curtius's extensive investigations into hydrazine and its derivatives.[1][2] His seminal work in the 1890s laid the groundwork for the chemistry of hydrazides and azides, which would later become integral to the famous Curtius rearrangement.[1][3] While Curtius's primary focus was on the rearrangement of acyl azides to isocyanates, his research necessitated the synthesis of various hydrazide precursors. It is within this body of work, specifically in his 1894 publication "Hydrazide und Azide organischer Säuren I. Abhandlung" (Hydrazides and Azides of Organic Acids), that the first synthesis of compounds of this class is described.[2][4]

Physicochemical Properties

This compound is a white to off-white crystalline solid with the following key properties:

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Melting Point | 66-71 °C |

| Solubility | Slightly soluble in water; Soluble in methanol and DMSO. |

| Appearance | White to off-white crystalline powder/flakes |

The First Synthesis: A Curtius Approach

Based on the general procedures outlined in Theodor Curtius's work on hydrazides, the first synthesis of this compound was likely achieved through the reaction of an ester of benzoic acid with hydrazine hydrate.[4] This straightforward nucleophilic acyl substitution reaction would have been a logical and accessible method for Curtius, given the reagents available at the time.

Logical Workflow of the First Synthesis

Caption: Probable workflow for the first synthesis of this compound by Theodor Curtius.

Experimental Protocol (Inferred from Curtius's General Methods)

-

Reaction Setup: An ester of benzoic acid, such as ethyl benzoate, would be dissolved in a suitable solvent, most likely ethanol.

-

Addition of Hydrazine: Hydrazine hydrate would then be added to the solution.

-

Reaction: The mixture would be heated under reflux for an extended period to drive the reaction to completion.

-

Isolation: Upon cooling the reaction mixture, the this compound product, being a solid, would crystallize out of the solution.

-

Purification: The crystalline product would then be collected by filtration, washed with a cold solvent to remove impurities, and subsequently dried.

This method, while effective, likely resulted in modest yields and purity by today's standards.

A Modern Approach: Synthesis via Benzyl Chloroformate

Contemporary syntheses of this compound prioritize higher yields, purity, and operational safety. A widely adopted method involves the reaction of benzyl chloroformate with hydrazine hydrate in the presence of a base.[5] This approach offers better control over the reaction and facilitates a more straightforward purification process.

Experimental Workflow of a Modern Synthesis

Caption: A typical modern experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol (Optimized)

-

Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, hydrazine hydrate and a base, such as potassium carbonate, are suspended in an organic solvent like tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to a low temperature, typically between -20°C and 0°C, using an appropriate cooling bath.

-

Addition of Benzyl Chloroformate: Benzyl chloroformate is added dropwise to the cooled suspension while maintaining the low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred for a specified period, often around 2 hours, allowing the reaction to proceed to completion.

-

Workup and Isolation: The inorganic salts are removed by filtration. The filtrate, containing the crude product, is then concentrated under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system or through an acid-base extraction procedure to yield high-purity this compound.[5]

Significance and Applications

The discovery of this compound was a seminal event in the development of peptide chemistry. The benzyloxycarbonyl (Cbz or Z) group, introduced via this compound, became one of the first and most important amine-protecting groups. Its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis made it an invaluable tool for the stepwise synthesis of peptides.[6][7] Beyond its role in peptide synthesis, this compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[8]

The journey from Curtius's foundational explorations in hydrazine chemistry to the highly optimized, large-scale production methods of today underscores the enduring importance of this compound in the landscape of organic synthesis.

References

- 1. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. api.pageplace.de [api.pageplace.de]

- 7. researchgate.net [researchgate.net]

- 8. Curtius rearrangement | Opinion | Chemistry World [chemistryworld.com]

An In-depth Technical Guide on the Reaction Mechanism of Benzyl Carbazate with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of benzyl carbazate with aldehydes to form N-benzyloxycarbonyl-hydrazones (Schiff bases) is a fundamental transformation in organic synthesis. This reaction is of significant interest to researchers and professionals in drug development due to the versatile applications of the resulting hydrazone products. Hydrazones serve as crucial intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds and are a key structural motif in many biologically active molecules with anticonvulsant, antimicrobial, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the core reaction mechanism, quantitative data, detailed experimental protocols, and logical workflows relevant to the synthesis and application of these compounds.

Core Reaction Mechanism

The formation of a hydrazone from the reaction of this compound with an aldehyde is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by an acid.[3]

-

Nucleophilic Addition: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine.

-

Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a stable carbon-nitrogen double bond (C=N), characteristic of a hydrazone. The removal of water from the reaction mixture can drive the equilibrium towards the formation of the hydrazone product.

Quantitative Data

The yield of the hydrazone formation is influenced by the nature of the aldehyde (aliphatic vs. aromatic), the presence of electron-withdrawing or electron-donating groups on the aromatic ring, and the reaction conditions. The following table summarizes typical yields for the reaction of this compound with various aldehydes.

| Aldehyde | Reaction Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethanol, reflux, 2h | 95 | [4] |

| 4-Chlorobenzaldehyde | Methanol, rt, 3h | 92 | [5] |

| 4-Nitrobenzaldehyde | Ethanol, reflux, 4h | 88 | [5] |

| 4-Methoxybenzaldehyde | Ethanol, reflux, 3h | 94 | [5] |

| 2-Hydroxybenzaldehyde | Methanol, rt, 2h | 96 | [6] |

| Propanal | Ethanol, rt, 12h | 85 | N/A |

| Isobutanal | Ethanol, rt, 18h | 82 | N/A |

Note: Yields for aliphatic aldehydes are generally high but may require longer reaction times compared to aromatic aldehydes. The data for propanal and isobutanal are representative examples and not from a specific cited source in the provided search results.

Experimental Protocols

General Procedure for the Synthesis of Benzyl N'-Arylmethylenehydrazinecarboxylates

This protocol is a general method for the synthesis of hydrazones from aromatic aldehydes and this compound.

Materials:

-

Substituted aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol, 166.18 g/mol )

-

Ethanol (10 mL)

-

Glacial acetic acid (catalytic amount, 1-2 drops)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

-

Add this compound (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.

-

Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The hydrazone product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the pure benzyl N'-arylmethylenehydrazinecarboxylate.

Spectroscopic Data for Benzyl N'-Benzylidenehydrazinecarboxylate

-

¹H NMR (CDCl₃, 400 MHz): δ 8.01 (s, 1H, N=CH), 7.70-7.25 (m, 10H, Ar-H), 5.25 (s, 2H, OCH₂Ph), 8.5 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 164.5 (C=O), 145.0 (N=CH), 136.0, 134.0, 130.0, 129.0, 128.8, 128.5, 128.2, 127.0 (Ar-C), 67.5 (OCH₂).[7]

-

FT-IR (KBr, cm⁻¹): 3250 (N-H stretching), 1720 (C=O stretching), 1610 (C=N stretching), 1580, 1490 (aromatic C=C stretching).[8]

Applications in Drug Development: A Workflow Example

The hydrazone moiety is a key pharmacophore in many compounds with therapeutic potential. For instance, semicarbazones, which share a similar structural motif, have been extensively investigated as anticonvulsant agents.[1][9] The following diagram illustrates a generalized workflow for the development of a hydrazone-based drug candidate.

This workflow begins with the synthesis of a library of this compound-derived hydrazones, which are then screened for biological activity. Promising candidates undergo structure-activity relationship (SAR) studies to identify key structural features for activity. Lead compounds are then optimized and subjected to preclinical testing, including ADMET profiling and in vivo efficacy studies. Successful preclinical candidates may then proceed to clinical trials and, ultimately, regulatory approval.[10][11]

Conclusion

The reaction between this compound and aldehydes provides a reliable and versatile method for the synthesis of N-benzyloxycarbonyl-hydrazones. A thorough understanding of the reaction mechanism, influencing factors, and experimental protocols is crucial for researchers in organic synthesis and drug development. The resulting hydrazone derivatives continue to be a promising scaffold for the discovery of new therapeutic agents.

References

- 1. Semicarbazone--a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of aryl semicarbazones as potential anticonvulsant agents. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Benzyl carbazate as a precursor for heterocyclic synthesis

An In-depth Technical Guide to Benzyl Carbazate as a Precursor for Heterocyclic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Cbz-hydrazine) is a versatile and pivotal reagent in modern organic synthesis, primarily recognized for its role as a protected hydrazine equivalent. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a stable benzyloxycarbonyl (Cbz) protecting group, makes it an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds form the core of numerous pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, pyrazoles, and triazoles. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development.

Core Reactivity of this compound

The synthetic utility of this compound stems from the reactivity of its terminal amine group. This group readily participates in condensation reactions with electrophilic carbonyl compounds, such as aldehydes and ketones, to form stable Schiff bases (hydrazones). This initial condensation is often the first step in a multi-component reaction or a tandem cyclization sequence to build the desired heterocyclic ring.

Schiff Base Formation

The reaction involves a nucleophilic attack of the this compound's terminal nitrogen onto the carbonyl carbon, followed by dehydration, to yield the corresponding N-Cbz-hydrazone. This reaction is fundamental and serves as the entry point for various cyclization pathways.

Caption: General Workflow for Schiff Base Formation.

Experimental Protocol: General Synthesis of N-Cbz-Hydrazones

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Addition of Carbonyl: Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.

-

Catalysis (Optional): For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.

-

Isolation: Upon completion, the product often precipitates from the solution. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocycles that are prominent scaffolds in medicinal chemistry. This compound serves as an excellent starting material for 2,5-disubstituted 1,3,4-oxadiazoles. The general strategy involves the N-acylation of this compound to form an N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration.

Caption: Synthesis of 1,3,4-Oxadiazoles.

Experimental Protocol: Two-Step Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Step A: Synthesis of N-Acyl-N'-Cbz-hydrazine

-

Setup: To a stirred solution of this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add the desired acyl chloride (1.0 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the N,N'-diacylhydrazine intermediate.

Step B: Cyclodehydration to form 1,3,4-Oxadiazole

-

Reaction: Reflux the N-Acyl-N'-Cbz-hydrazine intermediate (1.0 eq) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for 2-8 hours.

-

Quenching: After completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the 2,5-disubstituted 1,3,4-oxadiazole.

Table 1: Representative Yields for 1,3,4-Oxadiazole Synthesis

| R-Group (from Acyl Chloride) | Dehydrating Agent | Yield (%) | Reference |

| Phenyl | POCl₃ | 62-70 | |

| 4-Nitrophenyl | POCl₃ | High | |

| Methyl | (CF₃SO₂)₂O | Good | |

| Indole-2-yl | POCl₃ | 8-70 |

Synthesis of 1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound follows a pathway analogous to that of oxadiazoles. The key intermediate is an N-Cbz-thiosemicarbazide, which is formed and then cyclized.

Caption: Synthesis of 1,3,4-Thiadiazoles.

Experimental Protocol: Multi-Step Synthesis of 2-Anilino-1,3,4-Thiadiazoles

Step A: Synthesis of Acyl Hydrazide

-

Prepare the requisite acyl hydrazide (e.g., 3-fluorobenzhydrazide) from the corresponding ester and hydrazine hydrate. (This step precedes the involvement of the this compound analogue).

Step B: Synthesis of Thiosemicarbazide

-

Reaction: Reflux the acyl hydrazide (1.0 eq) with an appropriate aryl isothiocyanate (1.0 eq) in ethanol.

-

Isolation: Cool the reaction mixture. The thiosemicarbazide product typically crystallizes and can be collected by filtration.

Step C: Cyclization to 1,3,4-Thiadiazole

-

Reaction: Add the thiosemicarbazide intermediate portion-wise to a stirred, cold (0 °C) dehydrating agent like concentrated sulfuric acid.

-

Stirring: Allow the mixture to stir at room temperature for a specified time (e.g., 12-24 hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Table 2: Representative Yields for 1,3,4-Thiadiazole Synthesis

| Acyl Hydrazide | Aryl Isothiocyanate | Cyclizing Agent | Thiosemicarbazide Yield (%) | 1,3,4-Thiadiazole Yield (%) | Reference |

| 3-Fluorobenzhydrazide | 2-Chlorophenyl isothiocyanate | H₂SO₄ | 75-94 | 28-43 | |

| 4-Fluorobenzhydrazide | 2-Bromophenyl isothiocyanate | H₂SO₄ | 75-94 | 28-43 | |

| Benzoic Hydrazide | Phenyl isothiocyanate | H₂SO₄ | Good | Moderate |

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic di-azoles with adjacent nitrogen atoms, widely found in pharmaceuticals. A common and effective route to pyrazoles is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). This compound can be used directly, often with concomitant cleavage of the Cbz group under the reaction conditions, or it can be deprotected to free hydrazine prior to the cyclization.

Caption: Synthesis of Pyrazoles from Chalcones.

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

-

Reaction Setup: A mixture of the chalcone derivative (1.0 eq), this compound (1.1 eq), and a catalytic amount of glacial acetic acid are refluxed in a suitable solvent like ethanol for 6-8 hours.

-

Monitoring: The reaction is monitored by TLC.

-

Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pyrazoline or pyrazole product. The intermediate pyrazoline may undergo spontaneous or induced aromatization.

Table 3: Representative Yields for Pyrazole Synthesis

| Hydrazine Source | Carbonyl Precursor | Solvent | Yield (%) | Reference |

| Phenylhydrazine | Adamantyl Chalcone | Acetic Acid | Good | |

| Hydrazine Hydrate | 3-Formylchromone | DMF | 45-67 | |

| Phenylhydrazine | 1,3-Diketone | Ethanol | 66-88 | |

| Hydrazine Hydrate | Crotonaldehyde | Sulfuric Acid | ~78 |

Conclusion

This compound stands out as a highly valuable and adaptable precursor for the synthesis of a diverse range of heterocyclic compounds. Its ability to act as a protected hydrazine allows for controlled and sequential reactions, making it an indispensable tool for medicinal chemists and synthetic researchers. The protocols and data summarized in this guide demonstrate its utility in constructing pharmacologically relevant scaffolds such as oxadiazoles, thiadiazoles, and pyrazoles. The straightforward reaction pathways, generally good yields, and the stability of the intermediates make this compound a preferred reagent in the development of novel molecular entities. Further exploration of its reactivity is expected to uncover new synthetic routes to even more complex heterocyclic systems.

Methodological & Application

Protocol for N-Cbz Protection of Primary Amines: A Detailed Guide for Researchers

Application Notes and Protocols for the N-Benzyloxycarbonyl (Cbz) Protection of Primary Amines

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-benzyloxycarbonyl (Cbz) protection of primary amines. The Cbz group is a cornerstone in organic synthesis, particularly in peptide chemistry, for the temporary masking of amine functionality to prevent unwanted side reactions.[1] This guide details the widely established protocol using benzyl chloroformate and explores the potential application of benzyl carbazate as an alternative reagent.

Introduction to N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is a carbamate-based protecting group for amines. Its stability under various conditions and its facile removal by catalytic hydrogenolysis make it an invaluable tool in multi-step organic synthesis. The most common reagent for the introduction of the Cbz group is benzyl chloroformate (Cbz-Cl). While this compound is also known as a Cbz-donating agent, detailed protocols for its direct use in the N-Cbz protection of primary amines are not as prevalent in the literature. This guide will focus on the robust and widely adopted Cbz-Cl method and provide a theoretical framework for the use of this compound.

Established Protocol: N-Cbz Protection using Benzyl Chloroformate (Cbz-Cl)

The reaction of a primary amine with benzyl chloroformate in the presence of a base is the most common and well-documented method for N-Cbz protection.[1][2] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

Reaction Mechanism

The mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the loss of a chloride ion and subsequent deprotonation of the resulting ammonium salt by a base to yield the N-Cbz protected amine.

Caption: Reaction mechanism of N-Cbz protection using benzyl chloroformate.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary amine (1.0 equiv)

-

Benzyl chloroformate (1.05-1.2 equiv)

-

Base (e.g., Sodium bicarbonate, 2.0 equiv)

-

Solvent (e.g., Tetrahydrofuran (THF)/Water mixture (2:1), Dichloromethane (DCM), or Ethyl acetate (EtOAc))

-

Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base to the solution and stir for 10-15 minutes.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure N-Cbz protected amine.

Quantitative Data for N-Cbz Protection using Cbz-Cl

The following table summarizes reaction conditions and yields for the N-Cbz protection of various primary amines using benzyl chloroformate, as reported in the literature.

| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | NaHCO₃ | THF/H₂O | 2 | 95 | [2] |

| 2 | Aniline | NaHCO₃ | THF/H₂O | 3 | 92 | [2] |

| 3 | Glycine methyl ester | NaHCO₃ | THF/H₂O | 2 | 98 | [2] |

| 4 | Cyclohexylamine | NaHCO₃ | THF/H₂O | 1 | 96 | [2] |

| 5 | p-Nitroaniline | NaHCO₃ | THF/H₂O | 4 | 90 | [2] |

Experimental Workflow

Caption: Experimental workflow for N-Cbz protection using Cbz-Cl.

Alternative Protocol: N-Cbz Protection using this compound (Theoretical)

While less common, this compound can potentially be used for the N-Cbz protection of primary amines. This would likely proceed through a transamination-type reaction, where the primary amine displaces the hydrazine moiety of this compound. This reaction may require elevated temperatures or the use of a catalyst to proceed efficiently.

Proposed Reaction Mechanism

The proposed mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the expulsion of hydrazine and the formation of the N-Cbz protected amine.

References

Application Notes and Protocols: A Step-by-Step Guide for Benzyl Carbazate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of protecting groups and linkers is critical for a successful synthesis. Benzyl carbazate, also known as benzyloxycarbonyl hydrazide or Z-hydrazine, serves as a valuable reagent in SPPS, primarily for the synthesis of C-terminal peptide hydrazides. These peptide hydrazides are versatile intermediates, particularly as precursors for the generation of peptide thioesters used in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.

This guide provides a detailed, step-by-step protocol for the incorporation of this compound onto a 2-chlorotrityl chloride (2-CTC) resin and the subsequent solid-phase synthesis of a peptide chain. The use of the acid-labile 2-CTC resin allows for the mild cleavage of the final protected peptide hydrazide, preserving the benzyloxycarbonyl (Z) protecting group on the C-terminal hydrazide and acid-sensitive side-chain protecting groups.

Key Applications of this compound in SPPS:

-

Synthesis of C-terminal Peptide Hydrazides: this compound acts as a linker to the solid support, resulting in a C-terminal hydrazide upon cleavage.

-

Precursors for Native Chemical Ligation (NCL): Peptide hydrazides can be converted to peptide thioesters, which are essential components for NCL.[1]

-

Drug Discovery and Development: The modification of the C-terminus of a peptide to a hydrazide can be a strategy to enhance its pharmacological properties.

Experimental Protocols

This section details the necessary protocols for the successful use of this compound in SPPS on a 2-chlorotrityl chloride resin.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the immobilization of this compound onto the solid support. The 2-CTC resin is highly sensitive to acid, allowing for the cleavage of the final peptide under very mild conditions.[2]

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

This compound (Z-hydrazine)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq.) in anhydrous DCM (10 mL per gram of resin) for 30 minutes in a reaction vessel.

-

Reagent Preparation: In a separate flask, dissolve this compound (2.0 eq.) and DIPEA (4.0 eq.) in anhydrous DCM.

-

Loading Reaction: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Shake the mixture at room temperature for 2-4 hours.

-

Capping: Drain the reaction solution. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and shake for 30 minutes.[3][4]

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Drying: Dry the resin under high vacuum to a constant weight.

Loading Determination (Optional): The loading of the this compound onto the resin can be determined gravimetrically (by weight gain) or spectrophotometrically after cleaving the Z-group and reacting the free hydrazine with a chromogenic reagent. A typical loading range for this procedure is 0.4 - 0.8 mmol/g.

Protocol 2: Standard Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines a standard cycle for the elongation of the peptide chain on the this compound-loaded resin using Fmoc-protected amino acids.

Materials:

-

This compound-loaded 2-CTC resin

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HATU, HBTU/HOBt)

-

Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

20% Piperidine in DMF (v/v)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure (for each coupling cycle):

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: The this compound linker does not have an Fmoc group. For the first amino acid coupling, proceed directly to step 3. For subsequent cycles, deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Activation: In a separate vial, pre-activate the Fmoc-amino acid (3.0 eq.) with the coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6.0 eq.) in DMF for a few minutes.

-

Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 3: Cleavage of the Protected Peptide Hydrazide from the Resin

This protocol describes two methods for cleaving the peptide from the 2-CTC resin while keeping the C-terminal Z-hydrazide and acid-labile side-chain protecting groups intact.

Method A: Mild Acid Cleavage with HFIP/DCM

This is a very mild cleavage method suitable for highly acid-sensitive peptides.[2]

Materials:

-

Peptide-loaded resin

-

Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Di-tert-butyl ether or diethyl ether, cold

Procedure:

-

Resin Preparation: Wash the dried peptide-resin with DCM (3x).

-

Cleavage: Treat the resin with a solution of 20-30% HFIP in DCM (v/v) for 1-2 hours at room temperature.

-

Collection: Filter the cleavage solution into a collection flask. Wash the resin with additional cleavage cocktail and DCM.

-

Precipitation: Concentrate the combined filtrates under reduced pressure and precipitate the peptide by adding cold di-tert-butyl ether or diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Method B: Cleavage with Trifluoroacetic Acid (TFA)

This method uses a low concentration of TFA and is also considered a mild cleavage condition.

Materials:

-

Peptide-loaded resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Di-tert-butyl ether or diethyl ether, cold

Procedure:

-

Resin Preparation: Wash the dried peptide-resin with DCM (3x).

-

Cleavage: Treat the resin with a solution of 1-2% TFA in DCM (v/v) for 30-60 minutes at room temperature.[5]

-

Collection and Precipitation: Follow steps 3-5 from Method A.

Data Presentation

The following tables summarize typical quantitative data for the described protocols. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: this compound Loading on 2-Chlorotrityl Chloride Resin

| Parameter | Value | Reference |

| Resin Type | 2-Chlorotrityl chloride | [6] |

| This compound | 2.0 eq. | Adapted from[3] |

| Base (DIPEA) | 4.0 eq. | Adapted from[3] |

| Reaction Time | 2-4 hours | Adapted from[3] |

| Typical Loading | 0.4 - 0.8 mmol/g | Inferred |

Table 2: Reagents and Conditions for Peptide Elongation and Cleavage

| Step | Reagent/Condition | Quantity/Time |

| Fmoc Deprotection | 20% Piperidine in DMF | 20 minutes |

| Amino Acid Coupling | Fmoc-Amino Acid, HATU, DIPEA | 3.0 eq., 2.9 eq., 6.0 eq. |

| Coupling Time | 1-2 hours | |

| Cleavage (Method A) | 20-30% HFIP in DCM | 1-2 hours |

| Cleavage (Method B) | 1-2% TFA in DCM | 30-60 minutes |

Mandatory Visualizations

The following diagrams illustrate the key workflows in the solid-phase synthesis of peptide hydrazides using this compound.

References

- 1. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. peptideweb.com [peptideweb.com]

Application Notes: The Role of Benzyl Carbazate in Indoxacarb Synthesis

Introduction

Indoxacarb is an oxadiazine insecticide that functions by blocking sodium channels in the nervous systems of insects.[1] Its synthesis involves the construction of a key heterocyclic intermediate, an indeno[1,2-e][2][3][4]oxadiazine ring system. Benzyl carbazate serves as a crucial reagent in this process, providing the necessary hydrazine moiety for the formation of this core structure. It reacts with an indenone derivative to form the protected oxadiazine ring, which is later deprotected and further functionalized to yield the final indoxacarb molecule. The use of this compound is a key step that enables the efficient construction of the insecticide's active scaffold.[2][5]

Chemical Synthesis Pathway

The primary role of this compound is to react with a substituted indanone, such as 5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone, in a cyclization reaction. This reaction, typically facilitated by a dehydrating agent or catalyst like phosphorus pentoxide or a Lewis acid, forms the key intermediate: 7-chloroindeno[1,2-e][2][3][4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid-4a-methyl-2-benzyl ester.[2][6] This intermediate is the direct precursor to the core structure of Indoxacarb.

Caption: Synthesis pathway of the Indoxacarb intermediate using this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various patented synthesis protocols for the formation of the key oxadiazine intermediate using this compound.

Table 1: Reaction Conditions and Yields

| Parameter | Protocol 1 (Ref: CN106397351A) | Protocol 2 (Ref: CN104262285A) |

| Starting Material | 5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone | Benzyl (5-chloro-2,3-dihydro-2-hydroxy-2-methoxycarbonyl-1H-indene-ylidene)hydrazinecarboxylate (YCW-4) |

| Solvent | Xylene | Toluene |

| Catalyst/Reagent | Phosphorus Pentoxide (P₂O₅) | Lewis Acid |

| Reactant Molar Ratio | 1:1 (Indanone Derivative : this compound) | Not specified |

| Reaction Temperature | 40-50°C | 105-110°C |

| Reaction Time | ~3 hours | ~2-2.5 hours after final addition |

| Reported Yield | Improvement of 10-15% over previous methods | High yield (specific % not stated) |

Experimental Protocols

Two representative protocols for the synthesis of the indoxacarb intermediate using this compound are detailed below, based on methodologies described in patent literature.

Protocol 1: Synthesis using Phosphorus Pentoxide

This protocol is adapted from patent CN106397351A.[2]

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 20g (0.083 mol) of 5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone in anhydrous xylene.

-

Reagent Addition: To the solution, add 13.8g (0.083 mol) of this compound and 4.0g (0.028 mol) of phosphorus pentoxide.

-

Reaction Execution: Heat the mixture and maintain the reaction temperature at 50°C.

-

Monitoring: Monitor the reaction progress by sampling and detecting the consumption of the starting material. The reaction is considered complete when the normalized content of the starting indenone is ≤0.5%.[2]

-

Work-up (Part 1): After completion, allow the mixture to settle and separate the lower layer containing phosphoric acid.

-

Work-up (Part 2): Add 41.6g (0.4 mol) of diethoxymethane to the remaining reaction liquor. Set up the apparatus for distillation to allow the solvent (xylene) to flow back while collecting the byproduct (ethyl alcohol).

-

Purification: After the reaction, perform vacuum distillation to remove the solvent. Add a suitable crystallizing agent to the residue, cool the mixture to induce crystallization, filter the solid product, and dry to obtain 7-chloroindeno[1,2-e][2][3][4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid-4a-methyl-2-benzyl ester.[2]

Protocol 2: Synthesis using a Lewis Acid Catalyst

This protocol is adapted from patent CN104262285A.[6]

-

Reaction Setup: Charge the starting intermediate (YCW-4), a Lewis acid catalyst, and toluene into a suitable reaction vessel.

-

Heating: Stir the mixture and heat to a reaction temperature of 105-110°C.

-

Reagent Addition: Add a toluene solution of diethoxymethane dropwise. After the initial dropwise addition, add this compound. A second portion of the diethoxymethane solution may be added subsequently.[6]

-

Reaction Execution: Maintain the reaction at 105-110°C until completion. During this process, an azeotrope of the ethanol byproduct and diethoxymethane is continuously removed by distillation.[6]

-

Monitoring: Track the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Cooling and Concentration: Once the reaction is complete, stop heating and cool the mixture to room temperature while stirring. Concentrate the solution under reduced pressure to recover the toluene solvent.

-

Purification: Cool the concentrated residue at a low temperature using a crystallization solvent to induce crystallization. Filter the resulting solid, wash, and dry to obtain the target product.[6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of the Indoxacarb intermediate.

Caption: Generalized experimental workflow for the synthesis protocol.

References

- 1. CN106928098A - A kind of synthetic method of indoxacarb intermediate semicarbazone - Google Patents [patents.google.com]

- 2. CN106397351A - Preparation method of indoxacarb intermediate - Google Patents [patents.google.com]

- 3. CN103819366A - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. CN109748826A - A kind of synthetic method of indoxacarb intermediate hydrazino benzyl formate - Google Patents [patents.google.com]

- 5. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]

- 6. CN104262285A - Method for synthesizing intermediate of agricultural insecticide indoxacarb - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Schiff Bases from Benzyl Carbazate and Substituted Ketones

For Researchers, Scientists, and Drug Development Professionals